molecular formula C10H20ClNO2 B13037810 Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl

Cat. No.: B13037810
M. Wt: 221.72 g/mol
InChI Key: ZLCRHJGJWZOSGB-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl (1S,3S)-3-aminocyclohexane-1-carboxylate hcl
  • Isopropyl (1R,3R)-3-aminocyclohexane-1-carboxylate hcl
  • Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl

Uniqueness

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1

InChI Key

ZLCRHJGJWZOSGB-OULXEKPRSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl

Canonical SMILES

CC(C)OC(=O)C1CCCC(C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.